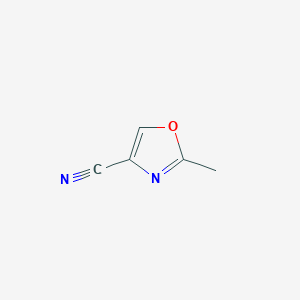![molecular formula C6H6N4O B1609292 6-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 39030-53-0](/img/structure/B1609292.png)
6-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Vue d'ensemble
Description
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one consists of a triazole ring fused to a pyridazine ring, with a methyl group attached to the triazole ring.
Applications De Recherche Scientifique
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential as a kinase inhibitor, which could have implications in cancer research and treatment.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
Target of Action
The primary target of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the c-Met kinase , a receptor tyrosine kinase . This protein plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one acts as an inhibitor of c-Met kinase . It binds to the kinase, preventing it from participating in its usual signaling pathways. This disruption can lead to a decrease in cellular proliferation and migration, which are key processes in tumor growth and metastasis .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects the hepatocyte growth factor (HGF)/c-Met signaling axis . This pathway is often deregulated in various cancers and plays a significant role in tumor invasive growth and metastasis .
Result of Action
The inhibition of c-Met kinase by 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can lead to a decrease in tumor growth and metastasis . It’s also important to note that this compound has been found to have broad phosphodiesterase (pde) family inhibition, leading to myocardial degeneration in rats .
Action Environment
The action, efficacy, and stability of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can be influenced by various environmental factors For instance, the compound’s stability could be affected by temperature and pH Additionally, the presence of other molecules or drugs could potentially impact the compound’s efficacy through drug-drug interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-methylpyridazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar biological activities.
[1,2,4,5]tetrazine-based compounds: These compounds are used in energetic materials and have similar structural features but different applications.
Uniqueness
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. Its potential as a kinase inhibitor and its versatility in chemical reactions make it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNIPAGBGCEHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423309 | |
| Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39030-53-0 | |
| Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)

![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)










